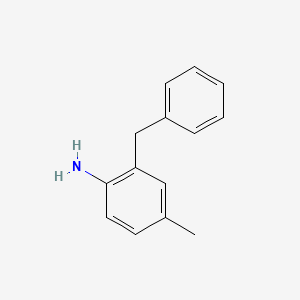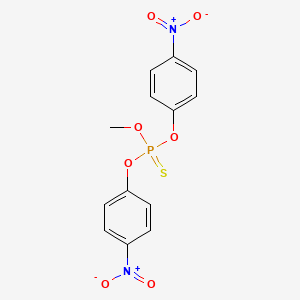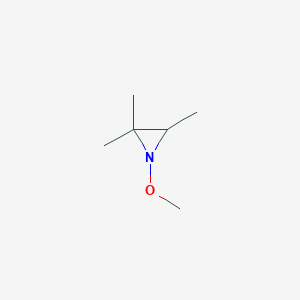![molecular formula C28H35N3O6S3 B14663804 1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]- CAS No. 35980-65-5](/img/structure/B14663804.png)
1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has potential applications in several scientific research areas, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, its unique structure may allow it to interact with specific biological targets, making it useful for drug development and other therapeutic applications .
Mechanism of Action
The mechanism by which 1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]- exerts its effects is not well-understood. its structure suggests that it may interact with molecular targets through its sulfonyl groups and nitrogen atoms, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]- can be compared to other similar compounds such as 1,4,7-Trithiacyclononane and 1,4,7-Triazacyclononane. . The unique combination of sulfonyl groups and nitrogen atoms in 1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]- sets it apart from these related compounds.
Conclusion
1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]- is a compound with a unique structure and potential applications in various scientific fields. While detailed information on its synthesis, reactions, and mechanism of action is limited, its potential for research and development is significant.
Properties
CAS No. |
35980-65-5 |
|---|---|
Molecular Formula |
C28H35N3O6S3 |
Molecular Weight |
605.8 g/mol |
IUPAC Name |
1,4,7-tris-(4-methylphenyl)sulfonyl-1,4,7-triazecane |
InChI |
InChI=1S/C28H35N3O6S3/c1-23-5-11-26(12-6-23)38(32,33)29-17-4-18-30(39(34,35)27-13-7-24(2)8-14-27)20-22-31(21-19-29)40(36,37)28-15-9-25(3)10-16-28/h5-16H,4,17-22H2,1-3H3 |
InChI Key |
LKJFIFROIVLALE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


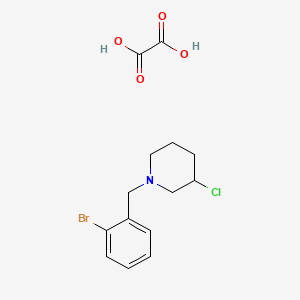
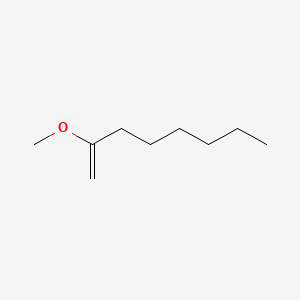
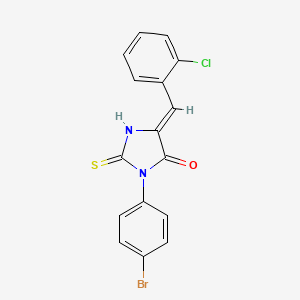

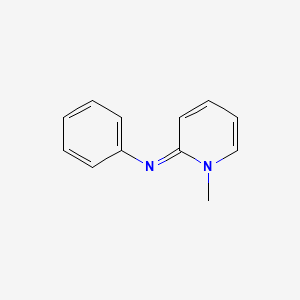
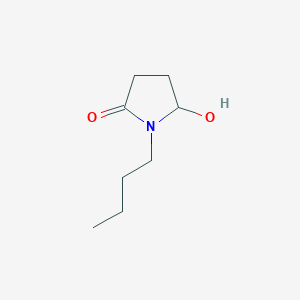
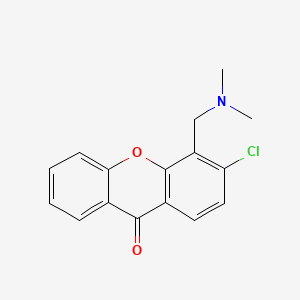
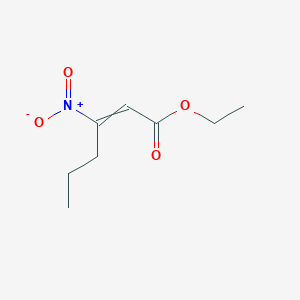
![1-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14663750.png)
